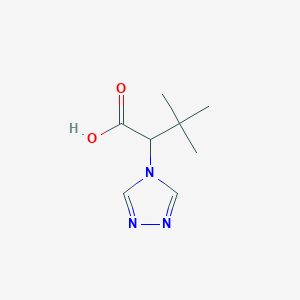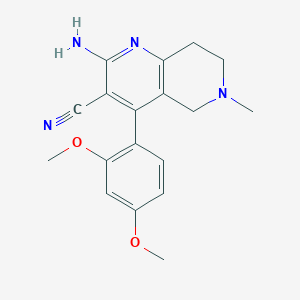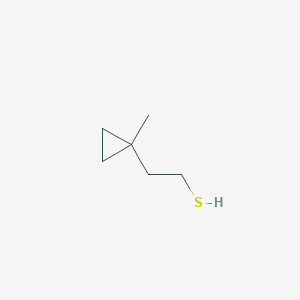![molecular formula C20H31N3O B2458995 N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclohexancarboxamid CAS No. 874000-76-7](/img/structure/B2458995.png)
N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclohexancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenylpiperazine moiety linked to a cyclohexanecarboxamide group via a propyl chain, making it a versatile molecule for various chemical reactions and biological interactions.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)cyclohexanecarboxamide, is a synthetic compound that has been investigated for its anti-inflammatory activities It’s worth noting that similar compounds have been found to interact with cholinesterase enzymes (ache and bche) .
Mode of Action
It has been suggested that it may exert its anti-inflammatory effects by interacting with certain biochemical pathways involved in inflammation
Biochemical Pathways
Given its anti-inflammatory activity, it is plausible that it may interact with pathways involved in the inflammatory response .
Result of Action
The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it may have potential therapeutic applications in the treatment of conditions characterized by inflammation.
Biochemische Analyse
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is involved in are not well-defined . It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is thought that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is speculated that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the phenylpiperazine ring.
Linking the Propyl Chain: The phenylpiperazine intermediate is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Cyclohexanecarboxamide Formation: Finally, the propyl-substituted phenylpiperazine is reacted with cyclohexanecarboxylic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or propyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-[3-(4-phenylpiperazin-1-yl)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one: Exhibits antiarrhythmic and antihypertensive activities.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is unique due to its specific combination of a phenylpiperazine moiety with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNOAAPWKIESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
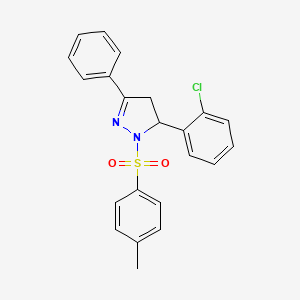
![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2458913.png)
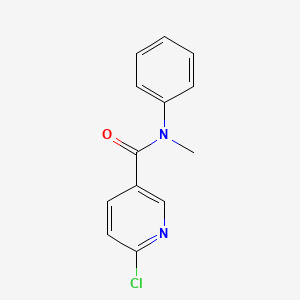
![N-[(2Z)-5,7-dimethyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2458916.png)
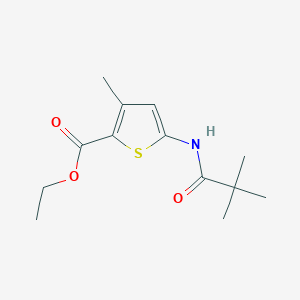
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)
![3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2458920.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one hydrochloride](/img/structure/B2458921.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)
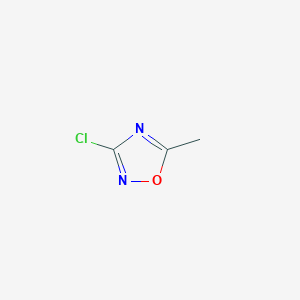
![3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2458926.png)
